N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Description
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring, which is further substituted with a 4-(trifluoromethyl)phenyl acetamide group. This structure combines electron-deficient aromatic systems (due to the trifluoromethyl group) with a rigid bicyclic scaffold, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrophobic and π-π interactions .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c21-20(22,23)14-7-5-13(6-8-14)11-18(27)24-16-4-2-1-3-15(16)17-12-26-9-10-28-19(26)25-17/h1-8,12H,9-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCYDIKKTKLTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound notable for its complex structure that integrates imidazo[2,1-b]thiazole and phenylacetamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole and quinazoline scaffolds exhibit a range of biological activities, particularly in anticancer applications. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (B-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
These results suggest that the imidazo[2,1-b]thiazole moiety contributes significantly to the cytotoxicity observed in these compounds .
Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against several bacterial strains. For example, a series of N-phenylacetamide derivatives containing thiazole moieties demonstrated effective antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound C | 50 µg/mL | Xanthomonas oryzae |
| Compound D | 25 µg/mL | Xanthomonas axonopodis |
These findings indicate that the incorporation of thiazole and imidazole rings enhances the antibacterial efficacy of these compounds .
Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related compounds with similar structures have shown promise against various fungal pathogens. The presence of electron-donating groups in the structure has been linked to increased antifungal potency .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Protein Interactions : Compounds with imidazo[2,1-b]thiazole structures may inhibit critical protein interactions involved in cancer cell proliferation.
- Disruption of Bacterial Cell Walls : The thiazole moiety may interact with bacterial cell wall synthesis pathways.
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound class:
- Study on Anticancer Efficacy : A study published in MDPI demonstrated that several imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .
- Antibacterial Evaluation : Another research article indicated that thiazole-containing compounds showed promising antibacterial activity against plant pathogens, underscoring their potential agricultural applications .
Scientific Research Applications
Structural Overview
The compound combines several notable moieties:
- Imidazo[2,1-b]thiazole : Known for diverse biological properties.
- Trifluoromethylphenyl group : Enhances lipophilicity and biological activity.
- Acetamide group : Often improves solubility and bioavailability.
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit various pharmacological effects. The following table summarizes the biological activities associated with this compound:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide | Antitumor activity | Not yet reported |
| Related imidazo[2,1-b]thiazole derivatives | Anticancer | 1.61 µg/mL |
| Other thiazole derivatives | Selective anticancer | Not specified |
The precise mechanism of action for this compound remains under investigation; however, similar structures often interact with enzymes involved in cancer progression or pathways associated with bacterial resistance .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazothiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Phenyl Group : Introduced through a coupling reaction using palladium-catalyzed cross-coupling methods.
- Formation of the Acetamide Group : Achieved through acylation reactions.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazo[2,1-b]thiazole derivatives similar to this compound. For instance, a study reported that related compounds exhibited moderate inhibition of kidney cancer cell lines while showing weaker effects on prostate cancer and colon cancer cell lines.
Antimicrobial Properties
Another area of research has focused on the antimicrobial properties of thiazole-containing compounds. Compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria, indicating potential applications in treating infectious diseases .
Comparison with Similar Compounds
Trifluoromethyl vs. Fluorophenyl Substitutions
A closely related analog, 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (), replaces the trifluoromethyl group with a fluorine atom. Key differences include:
Amide Variations
Compounds such as N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide (872630-17-6, ) replace the acetamide group with a benzodioxole-carboxamide. This substitution introduces a fused oxygen-containing ring, which may alter:
- Conformational Rigidity : The planar benzodioxole system restricts rotational freedom compared to the flexible acetamide chain in the target compound .
Core Heterocycle Modifications
Imidazo[2,1-b]thiazole vs. Imidazo[2,1-b][1,3,4]thiadiazole
Compounds like (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide (Fig. 51, ) feature a thiadiazole ring instead of thiazole. Differences include:
- Tautomerism : Thiadiazoles exhibit distinct tautomeric equilibria compared to thiazoles, affecting their reactivity and binding modes .
Physicochemical and Pharmacokinetic Profiles
Table 1: Key Properties of Selected Compounds
*Predicted values using computational models.
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging coupling strategies between heterocyclic intermediates. A common approach includes:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of substituted thiazole precursors under reflux conditions.
- Step 2: Coupling the core with a trifluoromethylphenyl acetamide moiety using catalysts like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
- Key Considerations: Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography to ensure >95% purity .
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing dihydroimidazole and trifluoromethyl groups .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural determination, employing software like SHELXL for refinement .
Basic: What biological assays are suitable for initial pharmacological evaluation?
Methodological Answer:
Initial screening should focus on target-specific assays:
- Enzyme Inhibition: Use acetylcholinesterase (AChE) or kinase inhibition assays, following protocols similar to imidazo-thiazole derivatives .
- Receptor Binding Studies: Radioligand displacement assays to assess affinity for receptors like G-protein-coupled receptors (GPCRs) .
- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves coupling efficiency .
- Catalyst Screening: Triethylamine for acid scavenging or copper catalysts for click chemistry in triazole formation .
- Temperature Control: Low-temperature (-10°C to 0°C) for sensitive intermediates; reflux for cyclization steps .
Advanced: What computational methods assist in elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases), referencing similar imidazo-thiazole derivatives .
- QSAR Modeling: Train models using descriptors like LogP, topological polar surface area (TPSA), and electronic parameters from analogs .
- MD Simulations: GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Advanced: How to resolve structural ambiguities using crystallographic data?
Methodological Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data at synchrotron facilities .
- Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis. Example: Resolving disorder in the dihydroimidazole ring .
- Validation: Check CIF files with PLATON for symmetry errors and R-factor convergence (<5%) .
Advanced: How to design experiments to analyze conflicting biological activity data?
Methodological Answer:
- Assay Replication: Conduct dose-response curves in triplicate across independent labs to rule out variability .
- Orthogonal Assays: Compare enzyme inhibition (e.g., AChE) with cell-based viability assays to confirm on-target effects .
- Metabolite Profiling: LC-MS/MS to identify degradation products or reactive metabolites causing off-target effects .
Advanced: What strategies are effective in developing SAR models?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified trifluoromethyl groups (e.g., -CF3 → -OCF3) and test activity .
- Pharmacophore Mapping: Identify critical moieties (e.g., imidazo-thiazole core) using Discovery Studio .
- In Silico Screening: Virtual libraries of ~500 analogs to prioritize synthesis based on docking scores .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
